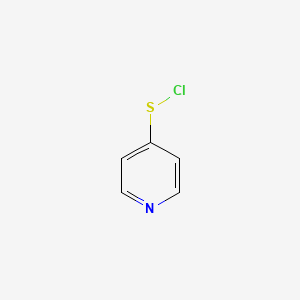
4-(Chlorosulfanyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chlorosulfanyl)pyridine is a chemical compound characterized by the presence of a chlorosulfanyl group attached to the fourth position of a pyridine ring. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, serves as the backbone for this compound. The chlorosulfanyl group introduces unique chemical properties, making this compound a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfanyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 4-(Chlorosulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl pyridine derivatives.
Reduction: Thiopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(Chlorosulfanyl)pyridine finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 4-(Chlorosulfanyl)pyridine involves its interaction with molecular targets through the chlorosulfanyl group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of this compound.
相似化合物的比较
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: 4-(Chlorosulfanyl)pyridine is unique due to the presence of the chlorosulfanyl group, which imparts distinct reactivity compared to other chloropyridine derivatives. While 2-Chloropyridine and 3-Chloropyridine are primarily used in the synthesis of pharmaceuticals and agrochemicals, this compound offers additional versatility in chemical transformations due to the sulfur atom. This makes it a valuable intermediate in the synthesis of sulfonyl and thiol derivatives, expanding its applications in various fields.
属性
CAS 编号 |
501422-69-1 |
|---|---|
分子式 |
C5H4ClNS |
分子量 |
145.61 g/mol |
IUPAC 名称 |
pyridin-4-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-1-3-7-4-2-5/h1-4H |
InChI 键 |
GCNCJMAMDQFXNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1SCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
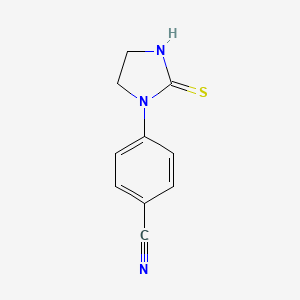
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
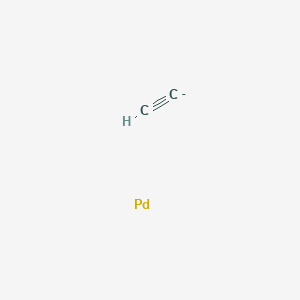
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
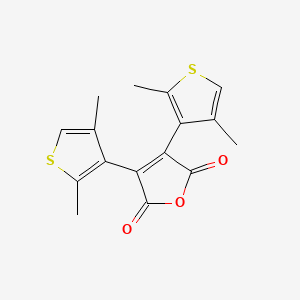
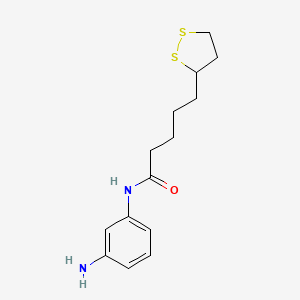

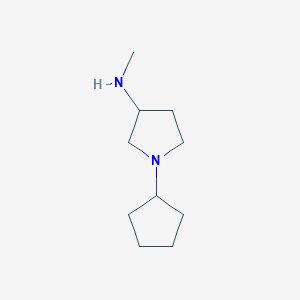
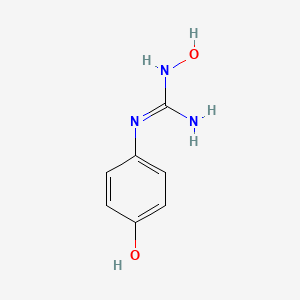
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
